molecular formula C19H18N6O2 B6015900 [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone

[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone

Cat. No.: B6015900
M. Wt: 362.4 g/mol
InChI Key: RPWPYGUSHQDKOY-UHFFFAOYSA-N
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Description

[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone typically involves multi-step reactions. One common approach is the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate reagents and conditions . The final step involves the construction of the pyrazolopyridine ring system, which can be achieved through various cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is studied for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes and receptors are of particular interest .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for treating various diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties

Properties

IUPAC Name

[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-12-21-16-4-2-3-5-18(16)25(12)11-14-8-17(23-27-14)19(26)24-7-6-15-13(10-24)9-20-22-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWPYGUSHQDKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C(=O)N4CCC5=C(C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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